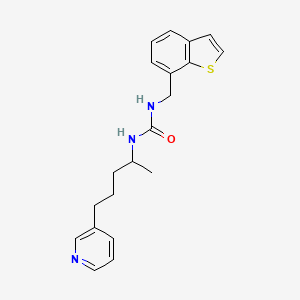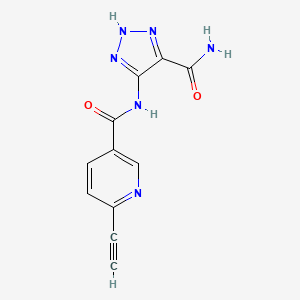
1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a urea derivative that has shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea is not fully understood. However, it is believed that the compound inhibits various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. In addition, it has been found to activate certain receptors in the brain, which are involved in the regulation of glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea has been found to have various biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes such as tyrosine kinase and phosphoinositide 3-kinase (PI3K). In addition, it has been found to activate certain receptors such as peroxisome proliferator-activated receptor gamma (PPARγ) and adenosine monophosphate-activated protein kinase (AMPK).
Advantages and Limitations for Lab Experiments
The advantages of using 1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea in lab experiments include its potential applications in the treatment of various diseases and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea. One potential direction is to investigate its potential applications in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail to fully understand how it inhibits various enzymes and signaling pathways. Furthermore, future research could focus on optimizing the synthesis method of this compound to make it more efficient and cost-effective.
Synthesis Methods
The synthesis of 1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea is a complex process that involves multiple steps. The most common synthesis method involves the reaction of 1-benzothiophen-7-ylmethylamine with 3-(5-pyridin-3-ylpentan-2-yl)isocyanate in the presence of a suitable solvent and catalyst.
Scientific Research Applications
1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, it has been found to improve glucose tolerance and insulin sensitivity in diabetic mice. Furthermore, the compound has been found to inhibit the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.
properties
IUPAC Name |
1-(1-benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-15(5-2-6-16-7-4-11-21-13-16)23-20(24)22-14-18-9-3-8-17-10-12-25-19(17)18/h3-4,7-13,15H,2,5-6,14H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLPBHDUSMTVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CN=CC=C1)NC(=O)NCC2=CC=CC3=C2SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,8aS)-6-[2-(2-chloro-6-fluorophenyl)acetyl]-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B7432662.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[4-(2-oxopiperidin-1-yl)cyclohexyl]benzamide](/img/structure/B7432667.png)

![2-(azepan-1-yl)-N-[4-[[2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetyl]amino]phenyl]acetamide](/img/structure/B7432691.png)
![N-[(1S,3R)-3-[[3-(dimethylamino)propanoylamino]methyl]cyclopentyl]-7-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7432701.png)
![6-(6-Methoxypyridin-3-yl)-7-[methyl(piperidin-4-ylmethyl)amino]pyrano[2,3-b]pyridin-4-one;2,2,2-trifluoroacetic acid](/img/structure/B7432709.png)
![1-[2-(2-Bromophenyl)-2-hydroxyethyl]-1-methyl-3-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]urea](/img/structure/B7432715.png)
![2-Methyl-4-[7-[methyl(piperidin-4-ylmethyl)amino]-4-oxopyrano[2,3-b]pyridin-6-yl]pyrazole-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B7432723.png)
![N-[4-[(4-ethenylphenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7432725.png)
![1-(3-Chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol](/img/structure/B7432730.png)
![Methyl 2-[2-(4-bromo-2-methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432738.png)
![N-[4-[(3-iodophenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7432752.png)
![1-[1-(1-Benzothiophen-2-yl)ethyl]-3-(5-pyridin-3-ylpentan-2-yl)urea](/img/structure/B7432757.png)
![Methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432764.png)